molecular formula C14H12N6O3 B7498428 3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide

3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide

Katalognummer: B7498428
Molekulargewicht: 312.28 g/mol
InChI-Schlüssel: ZKALILQLZSNGNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as TAK-659 and has been extensively studied for its therapeutic potential in various diseases.

Wirkmechanismus

TAK-659 inhibits the activity of BTK by binding to the enzyme's active site and preventing its activation. This leads to the suppression of downstream signaling pathways, including the activation of NF-κB and AKT, which are involved in the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the suppression of B cell activation and proliferation, the inhibition of cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. However, one limitation is its relatively low potency compared to other BTK inhibitors, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several potential future directions for the study of TAK-659. One area of interest is its potential applications in the treatment of cancer, particularly in combination with other therapies. Another area of interest is its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to fully understand the mechanisms of action of TAK-659 and its potential side effects.

Synthesemethoden

The synthesis of 3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide involves several steps. The first step involves the reaction of 2-chloro-3-nitropyrazine with 3-aminophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with imidazolidine-2,4-dione to yield the final product.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been studied extensively for its therapeutic potential in various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. This inhibition leads to the suppression of the immune response and has potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3/c15-12-11(16-4-5-17-12)13(22)19-8-2-1-3-9(6-8)20-10(21)7-18-14(20)23/h1-6H,7H2,(H2,15,17)(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKALILQLZSNGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)NC(=O)C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.